Cas no 946249-16-7 (2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)

2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide
- 946249-16-7
- 2,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- AKOS024646314
- 2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
- 2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
- F2393-0247
-
- インチ: 1S/C19H27N3O4S2/c1-21-7-9-22(10-8-21)17(15-6-11-27-14-15)13-20-28(23,24)19-5-4-16(25-2)12-18(19)26-3/h4-6,11-12,14,17,20H,7-10,13H2,1-3H3
- InChIKey: DRKDYXXWCJZYCU-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1OC)OC)(NCC(C1=CSC=C1)N1CCN(C)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 425.14429870g/mol
- どういたいしつりょう: 425.14429870g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 578
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 108Ų
2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2393-0247-4mg |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2393-0247-10μmol |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2393-0247-15mg |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2393-0247-25mg |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2393-0247-50mg |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2393-0247-75mg |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2393-0247-20mg |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2393-0247-1mg |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2393-0247-5μmol |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2393-0247-20μmol |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide 関連文献
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2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamideに関する追加情報
Introduction to 2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide (CAS No. 946249-16-7)
The compound 2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide (CAS No. 946249-16-7) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel bioactive molecules. This sulfonamide derivative exhibits a complex structural framework that integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development. The presence of both dimethoxy and thiophen-3-yl substituents in the aromatic ring, combined with the 4-methylpiperazin-1-yl side chain, suggests potential interactions with biological targets that could modulate various physiological pathways.
Recent studies have highlighted the importance of sulfonamide motifs in medicinal chemistry due to their ability to enhance binding affinity and selectivity towards biological receptors. The structural features of this compound, including the aromatic sulfonamide core and the piperazine moiety, are particularly noteworthy. The 4-methylpiperazin-1-yl group is known for its role in enhancing solubility and improving pharmacokinetic properties, which are critical factors in drug development. Additionally, the thiophen-3-yl substituent has been shown to contribute to metabolic stability and bioavailability, making it an attractive feature for therapeutic agents.
The synthesis of 2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the sulfonamide group at the benzenesulfonamide position is a key step, as it directly influences the compound's interaction with biological targets. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies, have been employed to construct the desired molecular architecture efficiently.
In terms of biological activity, preliminary investigations suggest that this compound may exhibit potential therapeutic effects in several disease areas. The structural similarity to known pharmacologically active molecules has prompted researchers to explore its efficacy in modulating enzyme activity and receptor binding. For instance, the sulfonamide group is frequently associated with anti-inflammatory and antimicrobial properties, while the piperazine moiety is often linked to central nervous system (CNS) drug development. These characteristics make 2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide a valuable scaffold for designing novel therapeutic agents.
One of the most exciting aspects of this compound is its potential to address unmet medical needs by targeting specific biological pathways. For example, research has indicated that sulfonamides can interact with bacterial enzymes involved in folic acid synthesis, leading to their use as antibiotics. Similarly, piperazine derivatives have been explored for their role in treating neurological disorders due to their ability to cross the blood-brain barrier. The combination of these pharmacophoric elements in 2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yilethylbenzene}-1-sulfonamide suggests a multifaceted approach to drug design that could lead to innovative treatments.
The pharmacokinetic profile of this compound is another area of interest. Studies have shown that modifications at the aromatic ring and side chains can significantly impact solubility, permeability, and metabolic stability. The dimethoxy group enhances hydrophilicity, which is beneficial for oral bioavailability, while the thiophen}-3-yilethyl chain contributes to lipophilicity, aiding in membrane penetration. These properties are crucial for ensuring that the drug reaches its target site effectively and remains stable within biological systems.
Evaluation of 2,4-dimethoxy-N--(4-methylpiperaziin--1-yil)-2-thiophen--3-yilethyleb ene}-1-sulfonamide's potential toxicity and safety profiles is essential before advancing it into clinical trials. Preclinical studies often involve assessing acute toxicity, chronic exposure effects, and potential side effects through in vitro and in vivo models. These assessments help determine whether the compound is suitable for further development and provide insights into its long-term safety.
The integration of computational modeling techniques has further enhanced the understanding of this compound's interactions with biological targets. Molecular docking studies can predict how the molecule binds to specific proteins or enzymes, providing valuable information about its mechanism of action. Additionally, virtual screening methods allow researchers to identify potential off-target effects early in the drug discovery process, minimizing risks associated with later-stage failures.
The future direction of research on (CAS No 94624916--7) involves optimizing its chemical structure for improved efficacy and reduced side effects. This may include exploring analogs with different substituents or employing structure-based drug design strategies to fine-tune its pharmacological properties. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be crucial in advancing this compound from preclinical development toward clinical application.
As our understanding of disease mechanisms continues to evolve,(this sulfonamide derivative) offers a glimpse into how innovative molecular design can lead to breakthrough therapies.* Its unique structural features*and promising preclinical data make it an exciting prospect for further investigation.* With continued research*and development,*this compound*has*the potential*to make significant contributions*to modern medicine.*
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